molecular formula C14H14F3NO2 B13219666 3-Propanoyl-1-(2,4,6-trifluorophenyl)piperidin-2-one

3-Propanoyl-1-(2,4,6-trifluorophenyl)piperidin-2-one

Cat. No.: B13219666
M. Wt: 285.26 g/mol
InChI Key: JTFODPHLOMIZHO-UHFFFAOYSA-N
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Description

3-Propanoyl-1-(2,4,6-trifluorophenyl)piperidin-2-one is a chemical compound with the molecular formula C14H14F3NO2 and a molecular weight of 285.26 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a propanoyl group and a trifluorophenyl group. It is primarily used in research settings and has various applications in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Propanoyl-1-(2,4,6-trifluorophenyl)piperidin-2-one typically involves the reaction of 2,4,6-trifluorobenzoyl chloride with piperidine under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Propanoyl-1-(2,4,6-trifluorophenyl)piperidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The trifluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

3-Propanoyl-1-(2,4,6-trifluorophenyl)piperidin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Propanoyl-1-(2,4,6-trifluorophenyl)piperidin-2-one involves its interaction with specific molecular targets in biological systems. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Propanoyl-1-(2,4,6-trifluorophenyl)piperidin-2-one is unique due to the presence of the trifluorophenyl group, which imparts distinct chemical and biological properties. This trifluorophenyl group enhances the compound’s stability and lipophilicity, making it a valuable scaffold in drug design and development .

Properties

Molecular Formula

C14H14F3NO2

Molecular Weight

285.26 g/mol

IUPAC Name

3-propanoyl-1-(2,4,6-trifluorophenyl)piperidin-2-one

InChI

InChI=1S/C14H14F3NO2/c1-2-12(19)9-4-3-5-18(14(9)20)13-10(16)6-8(15)7-11(13)17/h6-7,9H,2-5H2,1H3

InChI Key

JTFODPHLOMIZHO-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1CCCN(C1=O)C2=C(C=C(C=C2F)F)F

Origin of Product

United States

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